molecular formula C9H17NO4S B1517598 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid CAS No. 1042586-01-5

2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid

Cat. No.: B1517598
CAS No.: 1042586-01-5
M. Wt: 235.3 g/mol
InChI Key: FSFWHOIYNBZIPU-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Functional Group Expected Stretching Vibration (cm⁻¹) Source
S=O (asymmetric) 1320–1310
S=O (symmetric) 1155–1143
S–N 914–895
C=O (carboxylic acid) 1700–1680
C–O (ester-like) 1250–1050

The sulfonamide group dominates the IR spectrum, with strong S=O bands and a weaker S–N stretch.

Nuclear Magnetic Resonance (NMR)

Proton Environment Expected δ (ppm) Multiplicity
Acetic acid CH₂ 3.5–4.0 Singlet (adjacent to electronegative groups)
Cyclohexyl CH₂ 1.0–2.0 Multiplet (equatorial/axial protons)
Sulfonamide NH 7.0–8.0 Broad singlet (exchange with D₂O)

The methyl group on the cyclohexane ring would appear as a multiplet near δ 1.0–1.5 ppm.

Conformational Analysis via Computational Modeling

Computational studies (e.g., PubChem) reveal:

  • Conformational Flexibility : Four rotatable bonds enable diverse conformations, with the sulfamoyl-acetic acid chain adopting extended or folded geometries.
  • Electronic Properties : The sulfonamide group contributes to a topological polar surface area (TPSA) of 91.9 Ų , indicating moderate polarity.
  • Molecular Volume : A molecular weight of 235.30 g/mol suggests a relatively compact structure, though exact volume requires density data.

Key Computational Metrics:

Metric Value
Heavy Atom Count 15
Exact Mass 235.0878 Da
Monoisotopic Mass 235.0878 Da

These parameters guide predictions about solubility and bioavailability, though experimental validation is essential.

Properties

IUPAC Name

2-[(4-methylcyclohexyl)sulfamoyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-7-2-4-8(5-3-7)10-15(13,14)6-9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFWHOIYNBZIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid is a sulfonamide derivative with potential therapeutic applications. This compound has garnered interest due to its biological activities, particularly in the context of enzyme inhibition and modulation of various biochemical pathways.

  • IUPAC Name : 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid
  • Molecular Formula : C₁₃H₁₈N₂O₄S
  • Molecular Weight : 286.35 g/mol

The biological activity of 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid primarily involves the inhibition of certain enzymes and modulation of metabolic pathways. It is suggested that this compound interacts with specific molecular targets, potentially affecting cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Signal Transduction Modulation : By affecting signaling pathways, it may influence cellular responses to external stimuli.

Pharmacological Effects

Research indicates that 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : It may also possess antioxidant capabilities, helping to mitigate oxidative stress in cells.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating the anti-inflammatory effects of sulfonamide derivatives found that 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid significantly reduced nitric oxide production in RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .
  • Enzyme Inhibition Profile :
    • The compound was tested against various enzymes, revealing a significant inhibitory effect on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Comparative Studies :
    • In comparison with similar sulfonamide compounds, 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid demonstrated enhanced potency in inhibiting COX-2 activity, suggesting structural modifications contribute to its biological efficacy .

Data Table: Biological Activity Comparison

CompoundIC50 (µM)Biological Activity
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid12COX-2 Inhibition
Sulfamethoxazole15Moderate COX Inhibition
Other Sulfonamide DerivativesVariesVariable Anti-inflammatory Effects

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural distinction lies in its 4-methylcyclohexyl group, which contrasts with the aryl (e.g., phenyl, nitrophenyl) or heteroaryl substituents found in analogs. Below is a comparative analysis of select sulfamoyl acetic acid derivatives:

Table 1: Comparative Physicochemical and Spectral Data
Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR/HRMS) References
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid 4-Methylcyclohexyl N/A N/A N/A
2-(N-(4-Chlorophenyl)sulfamoyl)acetic acid (4b) 4-Chlorophenyl 84 126–128 δ 7.23–7.37 (d, Ar-H); HRMS [M-H]⁻: 247.9833
2-(N-(Perfluorophenyl)sulfamoyl)acetic acid (4h) Perfluorophenyl 79 142–144 δ 4.35 (s, CH₂); HRMS [M-H]⁻: 303.9802
2-(N-(3-Hydroxy-4-methoxyphenyl)sulfamoyl)acetic acid (4k) 3-Hydroxy-4-methoxyphenyl 78 150–152 δ 6.61–6.82 (Ar-H); HRMS [M-H]⁻: 260.0326
2-[4-(Dimethylsulfamoyl)phenyl]acetic acid 4-(Dimethylsulfamoyl)phenyl N/A N/A HRMS [M-H]⁻: 243.28; δ 3.73 (OCH₃)
(E)-N-(4-Methoxy-3-nitrophenyl)-2-(3′,4′,5′-trimethoxyphenyl)ethenesulfonamide (6u) 4-Methoxy-3-nitrophenyl + trimethoxyphenyl 75 170–172 δ 7.39–7.73 (Ar-H); HRMS [M+H]⁺: 308.9896

Key Observations

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in 6u) correlate with higher melting points (170–172°C) compared to electron-donating groups (e.g., methoxy in 4k, 150–152°C). The cyclohexyl analog’s melting point remains uncharacterized but is hypothesized to be lower due to reduced crystallinity from non-planar substituents .

Synthetic Yields: Chlorophenyl (4b) and perfluorophenyl (4h) derivatives exhibit high yields (79–84%), while amino-substituted analogs (e.g., 6v) show reduced yields (55%) due to additional reduction steps .

Spectral Trends :

  • Aromatic proton shifts (δ 6.6–7.7 ppm) dominate in aryl-substituted compounds, whereas the cyclohexyl analog would display aliphatic proton signals (δ 1.0–2.5 ppm for cyclohexyl CH₂/CH₃) .

The cyclohexyl variant’s bioactivity is unexplored but may offer improved membrane permeability due to lipophilicity .

Preparation Methods

General Synthetic Strategy Overview

Preparation of 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid typically involves two main stages:

  • Synthesis or procurement of the 4-methylcyclohexyl intermediate or derivative.
  • Introduction of the sulfamoyl group followed by attachment or formation of the acetic acid moiety.

These steps may be conducted sequentially or via convergent synthetic routes depending on the availability of intermediates and desired process efficiency.

Preparation of 4-Methylcyclohexyl Derivatives

A crucial precursor is 4-methylcyclohexyl derivatives such as 2-methylcyclohexyl acetate or 2-methylcyclohexanol, which are prepared via hydrogenation and esterification reactions starting from ortho-cresol and methylcyclohexane. The process involves:

  • Hydrogenation Reaction: Ortho-cresol is dissolved in methylcyclohexane, and a hydrogenation catalyst such as Raney's nickel is added. The mixture is subjected to high-purity hydrogen gas under controlled temperature (~160°C) and pressure (~1.5 MPa) conditions to convert ortho-cresol to 2-methylcyclohexanol.

  • Esterification Reaction: The 2-methylcyclohexanol obtained is then reacted with acetic acid in the presence of an esterification catalyst under reflux with water separation to yield 2-methylcyclohexyl acetate. This esterification is conducted with careful dropwise addition of acetic acid to the stirred reaction mixture to optimize yield and purity.

This two-step process yields 2-methylcyclohexyl acetate with improved efficiency, reduced costs, and simplified production compared to traditional methods.

Formation of the Acetic Acid Moiety

The acetic acid group is either introduced by direct reaction with chloroacetic acid derivatives or by oxidation/hydrolysis of ester intermediates:

  • Ester intermediates such as 2-methylcyclohexyl acetate can be hydrolyzed under acidic or basic conditions to yield the corresponding acetic acid derivative.
  • Alternatively, alkylation of sulfamoyl intermediates with haloacetic acid derivatives under basic conditions can introduce the acetic acid group directly.

Summary of Preparation Method Steps

Step No. Reaction Type Reagents/Conditions Outcome
1 Hydrogenation Ortho-cresol, methylcyclohexane, Raney Ni, H2, 160°C, 1.5 MPa 2-methylcyclohexanol
2 Esterification 2-methylcyclohexanol, acetic acid, esterification catalyst, reflux 2-methylcyclohexyl acetate
3 Sulfamoylation 4-methylcyclohexyl amine/alcohol, sulfonyl chloride, triethylamine, toluene, 0-25°C Sulfamoyl ester or sulfonamide intermediate
4 Hydrolysis/Alkylation Acid/base hydrolysis or reaction with haloacetic acid 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid

Research Findings and Optimization

  • The hydrogenation step benefits from using Raney nickel catalyst due to its high activity and selectivity, enabling efficient conversion with minimal by-products.
  • Esterification yield is improved by controlled addition of acetic acid and maintaining reflux with water removal to drive equilibrium toward product formation.
  • Sulfamoylation reactions require careful temperature control and base addition to prevent side reactions and achieve high purity products.
  • Purification techniques such as recrystallization from solvent mixtures (e.g., cyclohexane/ethyl acetate) and filtration at controlled temperatures improve product crystallinity and purity.
  • Alternative synthetic routes aim to reduce steps, minimize hazardous reagents, and improve overall yield and environmental footprint, though specific methods for this compound are limited in publicly available literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves sulfamoylation of a cyclohexylamine precursor followed by hydrolysis. For example, ethyl 2-(N-(substituted-phenyl)sulfamoyl)acetate intermediates are hydrolyzed under acidic or basic conditions (e.g., HCl/NaOH) to yield the carboxylic acid . Key factors include:

  • Catalysts : Benzylamine or glacial acetic acid for condensation .
  • Purification : Column chromatography (silica gel) or recrystallization from ethyl acetate/hexane mixtures .
  • Yield optimization : Reaction times (8–12 hours) and stoichiometric ratios (1:1 for aldehyde and sulfamoyl acetic acid derivatives) .

Q. How is 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methylcyclohexyl sulfamoyl protons at δ 3.7–4.4 ppm) .
  • HRMS : Validates molecular weight (e.g., [M-H]^- for C10_{10}H17_{17}NO4_4S expected at ~263.03 m/z) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What preliminary biological screening approaches are used to assess the pharmacological potential of this compound?

  • Methodology :

  • Enzyme inhibition assays : Test against targets like α-glucosidase or protein tyrosine phosphatase 1B (PTP1B) using spectrophotometric methods (IC50_{50} determination) .
  • Cellular viability assays : MTT or resazurin-based tests in cancer/hepatic cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for sulfamoyl acetic acid derivatives?

  • Methodology :

  • Solvent effects : DMSO-d6_6 vs. CDCl3_3 can cause proton shift variations (e.g., NH peaks at δ 9.2–10.3 ppm in DMSO) .
  • Dynamic equilibria : Tautomerism or rotameric forms may split signals; variable-temperature NMR clarifies these .
  • Cross-validation : Compare with computational predictions (DFT-based NMR simulations) .

Q. What strategies optimize the synthesis of 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid for scalability while maintaining stereochemical integrity?

  • Methodology :

  • Chlorination methods : Replace thionyl chloride with oxalyl chloride/DMF for milder conditions and higher yields (80% vs. 60%) .
  • Protecting groups : Use tert-butyl or benzyl esters to prevent side reactions during sulfamoylation .
  • Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps .

Q. How do structural modifications (e.g., substituents on the cyclohexyl group) impact the compound’s bioactivity and metabolic stability?

  • Methodology :

  • SAR studies : Synthesize analogs with varying alkyl/aryl groups and test in enzyme assays (e.g., 4-methoxy vs. 4-chloro substituents alter PTP1B inhibition by 2-fold) .
  • Microsomal stability assays : Incubate with liver microsomes and quantify remaining compound via LC-MS to assess CYP450-mediated degradation .

Q. What computational tools are effective in predicting the binding mode of this compound to therapeutic targets like PTP1B?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB: 4I8N) to identify key interactions (e.g., sulfamoyl oxygen with Arg221) .
  • MD simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .

Q. How can researchers address low aqueous solubility during formulation for in vivo studies?

  • Methodology :

  • Salt formation : Convert to sodium or hydrochloride salts (solubility increases 5–10×) .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid
Reactant of Route 2
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid

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